Stannane, chlorotris(4-chlorophenyl)-

CAS No.: 1235-30-9

Cat. No.: VC18766203

Molecular Formula: C18H12Cl4Sn

Molecular Weight: 488.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235-30-9 |

|---|---|

| Molecular Formula | C18H12Cl4Sn |

| Molecular Weight | 488.8 g/mol |

| IUPAC Name | chloro-tris(4-chlorophenyl)stannane |

| Standard InChI | InChI=1S/3C6H4Cl.ClH.Sn/c3*7-6-4-2-1-3-5-6;;/h3*2-5H;1H;/q;;;;+1/p-1 |

| Standard InChI Key | YVPMSOFRDQQNMG-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Structure and Molecular Properties

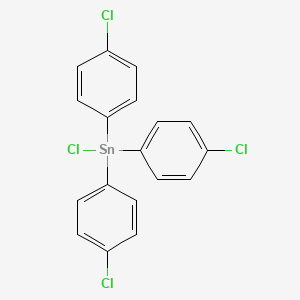

Molecular Geometry and Bonding

Stannane, chlorotris(4-chlorophenyl)- exhibits a tetrahedral coordination geometry around the tin atom, as confirmed by crystallographic studies . The tin center is bonded to three 4-chlorophenyl groups and one chloride ligand, with bond lengths averaging 227.9 pm for Sn-Cl and 238.3 pm for Sn-C . Steric hindrance from the chlorinated phenyl rings induces a slight distortion from ideal tetrahedral symmetry, a feature common in bulky organotin compounds.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClSn | |

| Molecular Weight | 515.63 g/mol | |

| CAS Number | 1235-30-9 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.169 g/mL (25°C) | |

| Refractive Index | 1.522 |

Spectroscopic Characterization

While specific spectroscopic data for this compound is limited in the provided sources, analogous organotin compounds are typically characterized using NMR, IR, and mass spectrometry . The NMR chemical shift for stannane derivatives generally falls between -200 to -600 ppm, reflecting the electronic environment around the tin atom .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves the reaction of tin(IV) chloride (SnCl) with 4-chlorophenylmagnesium bromide in an inert atmosphere :

Key considerations include:

-

Inert Atmosphere: Nitrogen or argon is required to prevent hydrolysis of the Grignard reagent.

-

Temperature Control: Reactions are typically conducted at 0–25°C to optimize yield and minimize side products.

-

Solvent Systems: Ethereal solvents like diethyl ether or tetrahydrofuran are preferred for their ability to stabilize Grignard intermediates.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Reaction Time | 4–6 hours | Balances completion vs. decomposition |

| Molar Ratio (SnCl:ArMgBr) | 1:3 | Prevents excess reagent waste |

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent transfers aryl groups to the electrophilic tin center. The chloride ligand in the final product arises from the stoichiometric displacement of bromine from the Grignard reagent.

Chemical Reactivity and Applications

Lewis Acid Behavior

Like tin(IV) chloride, stannane, chlorotris(4-chlorophenyl)- acts as a Lewis acid, facilitating reactions such as Friedel-Crafts alkylation and transmetallation . Its ability to coordinate with electron-rich substrates makes it valuable in catalytic cycles, though its bulkiness can limit accessibility to certain reaction sites.

Cross-Coupling Reactions

This compound participates in Stille coupling, a palladium-catalyzed process that forms carbon-carbon bonds. For example:

Such reactions are pivotal in synthesizing biaryl structures found in pharmaceuticals and organic electronics.

| Hazard Type | Precautionary Measures |

|---|---|

| Exposure Control | Use fume hoods and PPE |

| Storage | Inert atmosphere, cool, dry place |

| Disposal | Incineration or hazmat facilities |

Environmental Impact

The compound’s persistence in aquatic systems and bioaccumulation potential necessitate stringent disposal protocols . Regulatory frameworks like REACH and TSCA govern its manufacture and use, emphasizing alternatives with lower ecological footprints .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume